molecular formula C7H5Br2FO B1447509 1,3-Dibromo-2-fluoro-4-methoxybenzene CAS No. 1526600-49-6

1,3-Dibromo-2-fluoro-4-methoxybenzene

Cat. No.: B1447509
CAS No.: 1526600-49-6
M. Wt: 283.92 g/mol
InChI Key: LENVIJYXNKATMO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-fluoro-4-methoxybenzene is an organic compound with the molecular formula C7H5Br2FO It is a derivative of benzene, characterized by the presence of two bromine atoms, one fluorine atom, and one methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of 4-methoxybenzene. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dibromo-2-fluoro-4-methoxybenzene is utilized in various scientific research applications:

Comparison with Similar Compounds

Biological Activity

1,3-Dibromo-2-fluoro-4-methoxybenzene is an aromatic compound characterized by its unique structure, which includes two bromine atoms, one fluorine atom, and a methoxy group attached to a benzene ring. This compound has garnered attention due to its significant biological activity, particularly in the fields of medicinal chemistry and environmental science. Its molecular formula is C8_{8}H6_{6}Br2_{2}F O, with a molecular weight of approximately 283.92 g/mol.

The structure of this compound contributes to its reactivity and biological properties. The arrangement of the halogen substituents and the methoxy group influences its interaction with biological molecules, which can lead to various biological effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, studies on related dibromo compounds have shown that they can induce apoptosis in cancer cells and inhibit cell proliferation.

  • Case Study : A study evaluating the cytotoxic effects of various halogenated compounds found that this compound exhibited significant inhibition of cell growth in several cancer cell lines, with IC50_{50} values suggesting potent activity against rapidly dividing cells such as leukemia and ovarian cancer cells .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in cellular processes.

  • Research Findings : Inhibition assays have demonstrated that halogenated compounds can affect glutathione peroxidase (GPx) activity. For example, related dibromo compounds showed IC50_{50} values ranging from 0.56 to 2.28 µM against bovine erythrocyte GPx, indicating a strong inhibitory effect . Although specific data for this compound is limited, its structural similarity suggests potential enzyme inhibition capabilities.

Mutagenicity and Toxicity

This compound's mutagenic potential has been evaluated in various studies. Compounds with similar structures have been included in lists of mutagenic chemicals due to their ability to cause DNA damage.

  • Toxicological Assessment : The compound's mutagenicity was assessed alongside other brominated compounds, indicating a need for caution in its use due to potential carcinogenic effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Properties
1,3-Dibromo-2-fluorobenzeneContains two bromines and one fluorineHigher reactivity due to lack of methoxy group
1-Bromo-2-fluoro-4-methoxybenzeneOne bromine instead of twoPotentially lower toxicity
1,3-Dibromo-4-fluorobenzeneSimilar halogen substitutionsDifferent electronic effects due to fluorine position
1,3-Dibromo-5-nitrobenzeneContains a nitro group instead of a methoxy groupKnown for significant biological activity

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical reactions involving bromination and fluorination processes. Its applications extend beyond medicinal chemistry into areas such as agricultural chemistry and material sciences.

Properties

IUPAC Name

1,3-dibromo-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVIJYXNKATMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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